Fmoc-D-アスパラギン酸-ODmb

説明

科学的研究の応用

Fmoc-D-Asp-ODmb is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of cyclic peptides and peptide libraries.

Biology: It aids in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of synthetic peptides for various applications.

作用機序

Target of Action

Fmoc-D-Asp-ODmb is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather, it’s a tool used by chemists to build larger peptide structures .

Mode of Action

The compound is a derivative of aspartic acid that’s protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in solid-phase peptide synthesis .

Biochemical Pathways

Fmoc-D-Asp-ODmb doesn’t directly interact with biochemical pathways. Instead, it’s used to construct peptides that can interact with various biochemical pathways. The specific pathways affected would depend on the structure of the final peptide .

Pharmacokinetics

As a tool used in peptide synthesis, Fmoc-D-Asp-ODmb itself doesn’t have relevant ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ADME properties of the final peptide product would depend on its specific structure and sequence .

Result of Action

The primary result of using Fmoc-D-Asp-ODmb in peptide synthesis is the creation of a peptide with a specific sequence of amino acids . The effects of this peptide at the molecular and cellular level would depend on its structure and the biochemical pathways it interacts with .

Action Environment

The efficacy and stability of Fmoc-D-Asp-ODmb in peptide synthesis can be influenced by various factors, including the pH of the solution, temperature, and the presence of other reactive groups . These factors need to be carefully controlled to ensure successful peptide synthesis .

生化学分析

Biochemical Properties

Fmoc-D-Asp-ODmb plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis of peptides. The Dmab group of Fmoc-D-Asp-ODmb can be selectively removed by treatment with 2% hydrazine in dimethylformamide, making it an essential tool for the preparation of cyclic peptides . This compound is also involved in the synthesis of side-chain to side-chain lactam bridged peptides, where it interacts with lysine derivatives to form stable cyclic structures .

Cellular Effects

Fmoc-D-Asp-ODmb influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The presence of Fmoc-D-Asp-ODmb in peptide synthesis can lead to the production of peptides that interact with specific receptors on the cell surface, thereby influencing cell signaling pathways .

Molecular Mechanism

The molecular mechanism of Fmoc-D-Asp-ODmb involves its role as a protected aspartic acid derivative in peptide synthesis. The Dmab group of Fmoc-D-Asp-ODmb can be selectively removed, allowing for the formation of cyclic peptides. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the synthesis of peptides with specific structural features. The removal of the Dmab group is achieved through treatment with hydrazine, which cleaves the protecting group and allows for the formation of the desired peptide structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Asp-ODmb can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to certain conditions. Long-term studies have shown that Fmoc-D-Asp-ODmb can maintain its effectiveness in peptide synthesis for extended periods, although occasional sluggish cleavage of the aminobenzyl moiety has been observed . This can be mitigated by washing the support with specific solutions to enhance the cleavage process .

Dosage Effects in Animal Models

The effects of Fmoc-D-Asp-ODmb in animal models vary with different dosages. At lower dosages, the compound effectively facilitates peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects observed in animal models. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for specific applications .

Metabolic Pathways

Fmoc-D-Asp-ODmb is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the removal of protecting groups. The compound’s role in these pathways is crucial for the efficient synthesis of cyclic peptides and other complex peptide structures .

Transport and Distribution

Within cells and tissues, Fmoc-D-Asp-ODmb is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of Fmoc-D-Asp-ODmb within specific cellular compartments are essential for its function in peptide synthesis .

Subcellular Localization

The subcellular localization of Fmoc-D-Asp-ODmb is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the Golgi apparatus. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This localization is crucial for the efficient synthesis of peptides and the formation of cyclic structures .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp-ODmb involves the protection of the amino and carboxyl groups of aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the dimethylbenzyl (Dmb) group protects the carboxyl group. The synthesis typically involves the following steps:

- Protection of the amino group with Fmoc.

- Protection of the carboxyl group with Dmb.

- Purification and characterization of the final product .

Industrial Production Methods: Industrial production of Fmoc-D-Asp-ODmb follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions: Fmoc-D-Asp-ODmb undergoes various chemical reactions, including:

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, hydrazine in DMF for Dmb removal.

Coupling: DIC and Oxyma in DMF.

Major Products:

類似化合物との比較

Fmoc-L-Asp-ODmb: Similar structure but with L-aspartic acid instead of D-aspartic acid.

Fmoc-Asp(ODmab)-OH: Another derivative with a different protecting group.

Uniqueness: Fmoc-D-Asp-ODmb is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful in the synthesis of cyclic peptides and peptide libraries .

生物活性

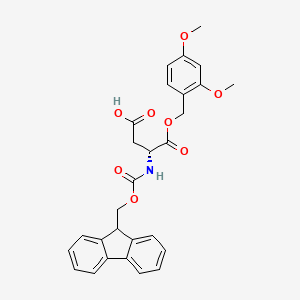

Fmoc-D-Asp-ODmb (N-alpha-(9-fluorenylmethyloxycarbonyl)-D-aspartic acid 1-(2,4-dimethoxybenzyl) ester) is a derivative of aspartic acid utilized primarily in peptide synthesis. Its unique structural features enable it to play a significant role in the development of biologically active peptides. This article explores the biological activity of Fmoc-D-Asp-ODmb, including its synthesis, applications, and relevant research findings.

- Molecular Formula : C28H27NO8

- Molecular Weight : 505.516 g/mol

- CAS Number : 200335-63-3

- LogP : 4.519 (indicating moderate lipophilicity)

These properties suggest that Fmoc-D-Asp-ODmb can interact effectively with biological membranes, potentially influencing its biological activity.

Synthesis and Applications

Fmoc-D-Asp-ODmb is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the construction of complex peptide chains. Its use in synthesizing peptides with specific functionalities is crucial for drug development and therapeutic applications .

Table 1: Comparison of Related Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Fmoc-D-Asp(ODmb)-OH | Aspartic acid derivative with Dmab protection | Quasi-orthogonal protection for cyclic peptides |

| Fmoc-Glu(OtBu)-OH | Glutamic acid derivative | Used for synthesizing peptides with acidic residues |

| Fmoc-Lys(Boc)-OH | Lysine derivative | Utilized for basic amino acids in peptide synthesis |

Biological Activity

Research into the biological activity of Fmoc-D-Asp-ODmb indicates its potential as a building block for peptides that exhibit various pharmacological properties. The incorporation of D-aspartic acid into peptide sequences can affect their interaction with receptors and enzymes, leading to altered biological functions.

Case Studies and Research Findings

- Antimicrobial Activity : In studies involving derivatives of aspartic acid, compounds similar to Fmoc-D-Asp-ODmb demonstrated significant antimicrobial properties against various pathogens. For instance, certain synthesized peptides exhibited potent antibacterial effects, suggesting that modifications in the peptide sequence can enhance bioactivity .

- Anti-inflammatory Properties : A correlation study highlighted that peptides containing aspartic acid residues could exhibit anti-inflammatory effects. The molecular docking studies showed favorable binding interactions with targets involved in inflammatory pathways, indicating that Fmoc-D-Asp-ODmb-derived peptides may serve as effective anti-inflammatory agents .

- Enzymatic Interactions : The presence of aspartic acid in peptide sequences is known to facilitate interactions with enzymes such as proteases and kinases. Peptides synthesized using Fmoc-D-Asp-ODmb have been shown to modulate enzyme activity, which is critical for therapeutic applications targeting metabolic pathways .

特性

IUPAC Name |

(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123304 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-63-3 | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。